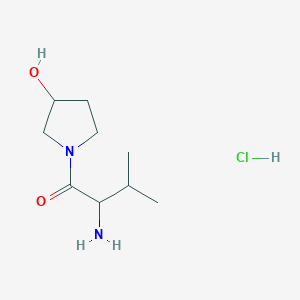

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride

Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride is a hydrochloride salt of a substituted butanone derivative. Key properties include:

- Molecular Formula: C₉H₁₉ClN₂O₂

- Molecular Weight: 222.72 g/mol

- CAS Registry Number: 1236262-78-4

- Catalog Identifiers: MDL MFCD13562068 (from reagent catalogs) .

The compound features a pyrrolidinyl ring substituted with a hydroxyl group at the 3-position, linked to a branched butanone backbone.

Properties

IUPAC Name |

2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-6(2)8(10)9(13)11-4-3-7(12)5-11;/h6-8,12H,3-5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJINDKMDQJRLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride generally involves:

- Formation of the pyrrolidinyl ring system with a hydroxy substituent at the 3-position.

- Introduction of the amino group at the 2-position of the 3-methylbutanone backbone.

- Conversion to the hydrochloride salt to enhance stability and crystallinity.

A typical synthetic strategy includes condensation and amination steps, often under anhydrous and controlled temperature conditions to preserve stereochemical integrity.

Detailed Preparation Steps

2.1 Formation of 3-Hydroxy-1-pyrrolidinyl Intermediate

- The pyrrolidinyl ring bearing the 3-hydroxy substituent is synthesized either by ring closure of appropriate amino alcohol precursors or by selective hydroxylation of pyrrolidine derivatives.

- Catalysts such as thiazole salts have been reported for related hydroxylation and condensation reactions, providing high conversion rates and selectivity (up to 90-98% conversion and 85-95% selectivity) in related ketone syntheses.

2.2 Amination and Chain Elongation

- The amino group is introduced via nucleophilic substitution or reductive amination on a ketone precursor such as 3-methyl-1-butanone derivatives.

- For example, reacting 3-hydroxy-pyrrolidine with halogenated 3-methylbutanone derivatives under basic conditions facilitates amination.

- Reaction conditions typically require anhydrous solvents and moderate temperatures (e.g., 0–50°C) to avoid hydrolysis or racemization.

2.3 Hydrochloride Salt Formation

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in polar solvents such as ethanol or water at approximately 50°C.

- This step enhances the compound’s stability and facilitates purification by crystallization.

Reaction Conditions and Optimization

Stereochemical Control

- The hydroxy substituent on the pyrrolidinyl ring introduces chirality, requiring careful control of stereochemistry during synthesis.

- Lower temperatures (0–10°C) favor kinetic control and reduce racemization.

- Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) can enhance enantiomeric excess (ee) to >98%.

- Analytical techniques such as chiral HPLC and circular dichroism spectroscopy are employed to verify stereochemical purity.

Industrial Scale Considerations

- Industrial synthesis leverages continuous flow reactors and automated systems to improve yield, reproducibility, and scalability.

- Avoidance of volatile and unstable starting materials (e.g., acetaldehyde) is preferred, using stable precursors like paraldehyde and catalyzing agents to reduce cost and improve safety.

- Simplified “one-pot” methods for intermediate ketone synthesis reduce operational complexity and facilitate downstream processing.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology/Details | Advantages | Challenges |

|---|---|---|---|

| Pyrrolidinyl ring synthesis | Catalytic condensation using thiazole salts | High conversion/selectivity; cost-effective | Requires catalyst optimization |

| Amination step | Reaction of 3-hydroxy-pyrrolidine with halogenated ketone | Controlled stereochemistry; moderate to high yield | Sensitive to moisture and temperature |

| Hydrochloride salt formation | Acid treatment in polar solvent at 50°C | Enhanced stability and purity | Requires precise pH and temperature control |

| Industrial scale | Continuous flow reactors; stable raw materials (paraldehyde) | Scalable; safer raw materials | Equipment investment; process validation |

Research Findings and Notes

- The use of thiazole salt catalysts in the synthesis of hydroxy ketones related to this compound has demonstrated high efficiency and selectivity, avoiding the use of volatile aldehydes and enabling a one-pot synthesis approach.

- Optimized synthetic routes emphasize the importance of anhydrous conditions and temperature control to maintain stereochemical integrity and maximize yield.

- Although direct literature on the exact compound’s preparation is limited, analogous compounds with similar pyrrolidinyl and hydroxy functionalities provide valuable insights into effective synthetic strategies.

- Purification by crystallization of the hydrochloride salt is critical for obtaining a stable and pure final product suitable for further application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group may result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized in the pharmaceutical industry as a building block for synthesizing more complex molecules. Its structural features allow it to serve as a precursor in the development of various drugs targeting neurological and metabolic disorders.

Biochemical Studies

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride functions as a biochemical probe. It is employed in studies aimed at understanding enzyme mechanisms and biochemical pathways, particularly those involving neurotransmitter systems.

Neuropharmacology

Research has indicated its potential role in neuropharmacology, where it may influence neurotransmitter release and receptor activity. This application is crucial for developing treatments for conditions such as depression and anxiety.

Data Table: Applications Overview

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds based on this compound. The derivatives exhibited promising activity against specific neurological targets, suggesting potential therapeutic applications in treating cognitive disorders.

Case Study 2: Enzyme Mechanism Investigation

In a biochemical research project, researchers utilized this compound to elucidate the mechanisms of action of certain enzymes involved in neurotransmitter metabolism. The findings revealed that modifications to the compound could enhance its binding affinity to target enzymes, paving the way for more effective drugs.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular mechanisms depend on the specific context and application.

Comparison with Similar Compounds

Molecular and Structural Comparison

Functional and Pharmacological Insights

- Target Compound: The hydroxylated pyrrolidinyl moiety may enhance solubility compared to non-polar analogs. No direct pharmacological data are available.

- Analog 2 (Ethylpiperidinyl Derivative) : Labeled as an irritant, suggesting reactive functional groups or instability under specific conditions .

- Analog 3 (Amide Derivative) : The amide group replaces the ketone, altering electronic properties and hydrogen-bonding capacity. This could affect bioavailability or target selectivity .

Biological Activity

Chemical Identity

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride, with the molecular formula C₉H₁₉ClN₂O₂ and CAS Number 1236262-78-4, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine moiety that is critical for its pharmacological properties.

Physical Properties

- Molecular Weight : 222.71236 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain proteases, which are crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidiabetic Activity : It has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the treatment of type 2 diabetes. DPP-IV inhibitors help regulate glucose levels by preventing the degradation of incretin hormones .

- Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially beneficial in conditions such as Alzheimer’s disease due to its ability to modulate neurotransmitter levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- DPP-IV Inhibition Studies : In a study examining various DPP-IV inhibitors, compounds structurally related to this compound demonstrated significant inhibition rates, indicating potential therapeutic applications in managing hyperglycemia .

- Neuropharmacological Assessments : Research focused on the neuroprotective effects of similar compounds has shown promise in improving cognitive functions in animal models. These findings suggest that the compound may enhance synaptic plasticity and memory retention .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| DPP-IV Inhibition | Prevents incretin degradation | |

| Neuroprotection | Modulates neurotransmitter levels | |

| Antioxidant Activity | Reduces oxidative stress |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling in laboratory settings . Toxicological evaluations are ongoing to determine any potential adverse effects associated with long-term exposure or therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride, and how can purity be optimized?

- Methodological Answer : A scalable synthesis involves coupling pyrrolidine derivatives with substituted butanones under controlled pH and temperature. For example, hydrochlorination of the free base precursor in anhydrous dioxane yields the hydrochloride salt with >98% purity (HPLC) when using stoichiometric HCl (1:1 molar ratio). Purification via recrystallization in ethanol/ether mixtures minimizes residual solvents .

- Key Parameters : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of -NMR (DMSO-) to confirm the presence of characteristic peaks (e.g., δ 3.8–4.2 ppm for pyrrolidinyl protons, δ 1.0–1.5 ppm for methyl groups). Chiral HPLC with a cellulose-based column can resolve enantiomers if stereochemical impurities are suspected. Mass spectrometry (ESI+) validates the molecular ion peak at m/z 245.2 (free base) and 281.7 (hydrochloride) .

Q. What are the critical safety considerations during handling and storage?

- Methodological Answer : The compound is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (argon). Use PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation, as reported in structurally similar amines (e.g., pulmonary irritation upon inhalation of aerosolized powders) . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrrolidinyl butanone derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from stereochemical variations or impurities. Design controlled studies using enantiomerically pure samples (≥98% ee via chiral resolution) and validate assays with orthogonal methods (e.g., SPR for binding affinity, MTT for cytotoxicity). Cross-reference results with databases like PubChem to identify outliers .

Q. What strategies are effective for stabilizing this compound in aqueous solutions for in vitro studies?

- Methodological Answer : The hydrochloride salt exhibits pH-dependent stability. Prepare stock solutions in deionized water (pH 3–4 adjusted with 0.1 M HCl) and store at −20°C in aliquots to avoid freeze-thaw degradation. LC-MS monitoring over 72 hours shows <5% degradation under these conditions. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyrrolidinyl hydroxy group as a hydrogen-bond donor. QSAR models trained on analogous compounds (e.g., 1-benzylpyrrolidin-3-amine hydrochloride) predict improved blood-brain barrier penetration with lipophilic substitutions at the butanone methyl group. Validate predictions with SPR-based binding assays .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

- Methodological Answer : Use forced degradation studies (heat: 40°C/75% RH; light: 1.2 million lux-hours) followed by UPLC-PDA-MS. Major degradation pathways include hydrolysis of the pyrrolidinyl hydroxy group (detectable via m/z 263.1 fragment) and oxidation of the butanone moiety (confirmed by peroxide test strips). Quantify impurities against ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.